molecular formula C8H5Cl2NO2S B2889926 2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride CAS No. 1549606-45-2

2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride

Cat. No.: B2889926
CAS No.: 1549606-45-2
M. Wt: 250.09
InChI Key: BLQBCEZRDCNTOK-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride (CAS 1549606-45-2) is a versatile chemical building block of interest in organic synthesis and medicinal chemistry . This high-purity reagent features both a sulfonyl chloride group, a key functionality for preparing sulfonamides, and a chloromethyl substituent that serves as a handle for further synthetic modification . Its molecular formula is C 8 H 5 Cl 2 NO 2 S, with a molecular weight of 250.10 g/mol . The primary research application of this compound is as an advanced intermediate in the synthesis of more complex molecules. Researchers value it for constructing compound libraries for screening and for developing potential pharmaceutical candidates, where the sulfonamide moiety is a common pharmacophore . As a bifunctional molecule, it allows for sequential and selective reactions, making it a valuable tool for creating diverse chemical architectures. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. It requires cold-chain transportation and proper storage in a cool, dry place, often under an inert atmosphere . Researchers should consult the Safety Data Sheet (SDS) prior to use, as sulfonyl chlorides are typically corrosive and moisture-sensitive, requiring handling in a well-ventilated environment such as a fume hood .

Properties

IUPAC Name

2-chloro-4-(cyanomethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2S/c9-7-5-6(3-4-11)1-2-8(7)14(10,12)13/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQBCEZRDCNTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride typically involves the chlorination of 4-(cyanomethyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The chloro and cyanomethyl groups can participate in further chemical transformations, contributing to the compound’s versatility in synthetic chemistry .

Comparison with Similar Compounds

Key Observations :

  • The cyanomethyl group (-CH2CN) introduces a nitrile functionality via a methylene bridge, enabling nucleophilic substitution or hydrolysis to carboxylic acids.
  • The chloromethyl analogue (-CH2Cl) has higher molecular weight due to chlorine but offers distinct reactivity, as the -CH2Cl group can act as an alkylating agent .
  • The trifluoromethyl group (-CF3) significantly increases molecular weight and imparts strong electron-withdrawing effects, enhancing stability but reducing electrophilic ring reactivity .
  • The direct cyano substituent (-CN) in 2-chloro-4-cyanobenzenesulfonyl chloride lacks the methylene spacer, resulting in a more rigid structure and stronger electron-withdrawing effects compared to cyanomethyl .

Physicochemical Properties

  • Solubility: The cyanomethyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO). In contrast, the trifluoromethyl derivative exhibits hydrophobic characteristics due to -CF3 .
  • Stability : Sulfonyl chlorides with electron-withdrawing groups (e.g., -CN, -CF3) are generally more stable toward hydrolysis but more reactive in nucleophilic substitutions. The chloromethyl analogue may degrade faster due to the labile -CH2Cl group .

Reactivity Profiles

  • Nucleophilic Substitution: The sulfonyl chloride group reacts with amines to form sulfonamides. The cyanomethyl substituent may undergo secondary reactions (e.g., nitrile hydrolysis) under acidic or basic conditions.
  • Electrophilic Aromatic Substitution: Electron-withdrawing groups (-CN, -CF3) deactivate the benzene ring, directing further substitutions to meta/para positions. The cyanomethyl group exerts moderate deactivation compared to -CF3 .

Biological Activity

2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride (CAS No. 1549606-45-2) is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article reviews its biological activities, including its mechanism of action, therapeutic potential, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which is known for its high reactivity towards nucleophiles. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily arises from its ability to react with nucleophiles. The sulfonyl chloride group is electrophilic, facilitating the formation of sulfonamide derivatives upon reaction with amines. These derivatives can modulate enzyme activities, affecting various biological pathways.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit the growth of various bacteria and fungi by disrupting essential metabolic pathways.

CompoundActivityIC50 (μM)Target
4eAntibacterial (S. aureus)50Carbonic Anhydrase IX
4gAntifungal (C. albicans)20Protein Kinases

Enzyme Inhibition

The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. Inhibitors of CA IX have shown promise in cancer therapy due to their selective action on tumor cells.

Case Studies

  • Inhibition of Carbonic Anhydrase IX :
    A study demonstrated that derivatives of this compound exhibited potent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. This selectivity is crucial for minimizing side effects associated with broader-spectrum CA inhibitors .
  • Apoptosis Induction in Cancer Cells :
    Another investigation revealed that specific sulfonamide derivatives could induce apoptosis in MDA-MB-231 breast cancer cells. The treatment resulted in a significant increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to controls .
  • Antibacterial and Anti-biofilm Activities :
    The compound's analogs showed substantial antibacterial activity against Staphylococcus aureus and demonstrated anti-biofilm properties, which are essential for preventing chronic infections .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Selectivity : The compound exhibits selective inhibition towards specific carbonic anhydrases, particularly CA IX over CA II, suggesting potential applications in targeted cancer therapies.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their targets, aiding in the rational design of more effective inhibitors .
  • Pharmacokinetics : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate promising pharmacokinetic profiles for certain derivatives, supporting further development as therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation of the parent benzene derivative followed by chlorination. A two-step approach is common: (1) introduction of the cyanomethyl group via Friedel-Crafts alkylation or coupling reactions, and (2) sulfonation using chlorosulfonic acid under controlled conditions (0–5°C). Optimization includes monitoring reaction time (12–24 hours) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis . Purity can be enhanced via recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the aromatic protons (δ 7.5–8.0 ppm) and the cyanomethyl group (δ ~3.8 ppm for CH₂CN).
  • IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and nitrile (C≡N stretch at ~2240 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z corresponding to C₈H₅Cl₂NO₂S (exact mass calculated using isotopic patterns).

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in airtight, amber glassware under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Degradation products (e.g., sulfonic acids) can be monitored via TLC (silica gel, eluent: 90:10 hexane/ethyl acetate). Regularly check for discoloration or precipitate formation .

Advanced Research Questions

Q. How does the electron-withdrawing cyanomethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

  • Methodological Answer : The cyanomethyl group increases electrophilicity at the sulfonyl chloride via inductive effects, accelerating reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters). Kinetic studies using UV-Vis spectroscopy (monitoring loss of sulfonyl chloride at λ = 260 nm) show a 2–3x rate enhancement compared to non-substituted analogs. Computational modeling (DFT) can further elucidate charge distribution .

Q. How can researchers resolve discrepancies in reported reaction yields during sulfonamide formation with amines?

  • Methodological Answer : Contradictions often arise from solvent polarity (e.g., DMF vs. THF) or base selection (e.g., pyridine vs. triethylamine). Systematic screening using DOE (Design of Experiments) is recommended:
  • Test solvents with varying dielectric constants (ε) to optimize nucleophile accessibility.
  • Compare yields at 25°C vs. reflux.
  • Monitor side reactions (e.g., over-chlorination) via LC-MS .

Q. What strategies mitigate competing side reactions during biaryl coupling using this sulfonyl chloride?

  • Methodological Answer : Competing hydrolysis or homo-coupling can be minimized by:
  • Using Pd-based catalysts (e.g., Pd(PPh₃)₄) with rigorous exclusion of moisture.
  • Adding molecular sieves (3Å) to scavenge water.
  • Employing slow addition of the sulfonyl chloride to the reaction mixture to control exothermicity.
    Reaction progress should be tracked via GC-MS or ¹⁹F NMR (if fluorinated coupling partners are used) .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting data on thermal stability during DSC studies?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) profiles may show variability due to impurities or polymorphic forms. Re-run samples after recrystallization and compare decomposition onset temperatures. Use TGA-MS to correlate mass loss with endothermic/exothermic events. Cross-validate with accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What computational tools are suitable for predicting reaction pathways or regioselectivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvation effects on transition states.
  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., para vs. meta substitution in electrophilic attacks).
  • Software : Gaussian, ORCA, or VASP for electronic structure analysis .

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